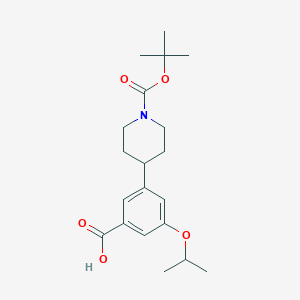
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoic acid moiety, and an isopropoxy group. It is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. One common method involves the use of tert-butyl 4-piperidone as a starting material, which undergoes a series of reactions including alkylation, esterification, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .
化学反应分析
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
科学研究应用
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid has several scientific research applications, including:
作用机制
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine and benzoic acid moieties of the compound help to position the target protein and the E3 ligase in close proximity, facilitating the formation of the ternary complex necessary for protein degradation .
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)-4-piperidone: Used in the synthesis of various organic compounds, including epidermal growth factor analogs.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Another rigid linker used in PROTAC development.
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which provide both rigidity and flexibility in the development of PROTACs. This unique structure allows for the optimization of drug-like properties and the efficient formation of ternary complexes, making it a valuable tool in targeted protein degradation research .
属性
分子式 |
C20H29NO5 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C20H29NO5/c1-13(2)25-17-11-15(10-16(12-17)18(22)23)14-6-8-21(9-7-14)19(24)26-20(3,4)5/h10-14H,6-9H2,1-5H3,(H,22,23) |
InChI 键 |
JZCXTAVMQYDKHO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



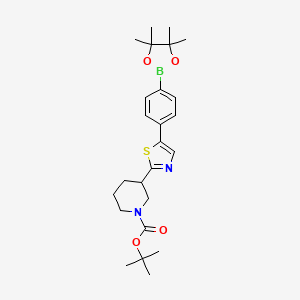

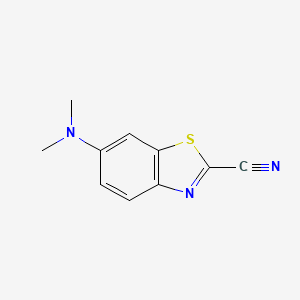
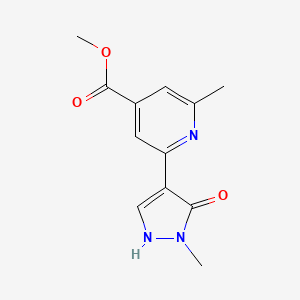
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
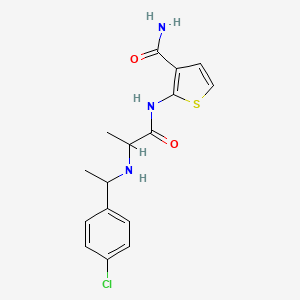
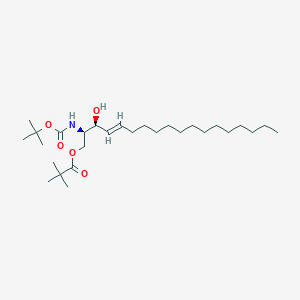
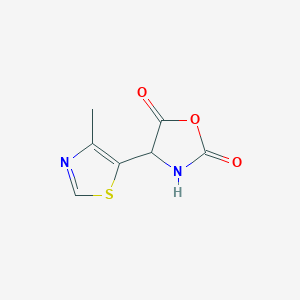
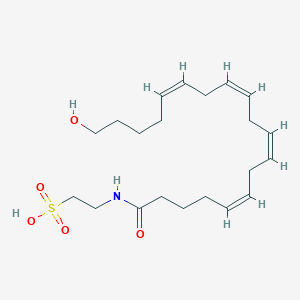
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)


![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
